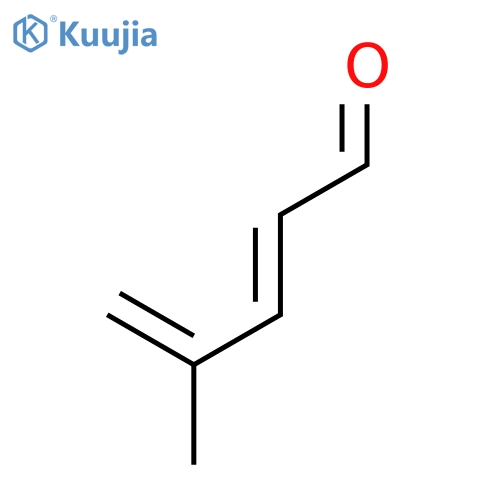Cas no 20432-43-3 (4-methylpenta-2,4-dienal)

4-methylpenta-2,4-dienal structure
商品名:4-methylpenta-2,4-dienal
4-methylpenta-2,4-dienal 化学的及び物理的性質
名前と識別子
-
- 2,4-Pentadienal, 4-methyl-, (E)-
- 4-methylpenta-2,4-dienal
- 20432-43-3
- EN300-1847340
- (E)-4-Methylpenta-2,4-dienal
- CPHXZIBGZOPWBM-ONEGZZNKSA-N
- 4-Methyl-2,4-pentadienal
-
- インチ: InChI=1S/C6H8O/c1-6(2)4-3-5-7/h3-5H,1H2,2H3/b4-3+
- InChIKey: CPHXZIBGZOPWBM-ONEGZZNKSA-N
- ほほえんだ: CC(=C)C=CC=O
計算された属性
- せいみつぶんしりょう: 96.05754
- どういたいしつりょう: 96.057514874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- PSA: 17.07
4-methylpenta-2,4-dienal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1847340-5.0g |
4-methylpenta-2,4-dienal |
20432-43-3 | 5g |
$2277.0 | 2023-06-03 | ||
| Enamine | EN300-1847340-0.1g |
4-methylpenta-2,4-dienal |
20432-43-3 | 0.1g |
$691.0 | 2023-09-19 | ||
| Enamine | EN300-1847340-0.05g |
4-methylpenta-2,4-dienal |
20432-43-3 | 0.05g |
$660.0 | 2023-09-19 | ||
| Enamine | EN300-1847340-1g |
4-methylpenta-2,4-dienal |
20432-43-3 | 1g |
$785.0 | 2023-09-19 | ||
| Enamine | EN300-1847340-0.5g |
4-methylpenta-2,4-dienal |
20432-43-3 | 0.5g |
$754.0 | 2023-09-19 | ||
| Enamine | EN300-1847340-1.0g |
4-methylpenta-2,4-dienal |
20432-43-3 | 1g |
$785.0 | 2023-06-03 | ||
| Enamine | EN300-1847340-0.25g |
4-methylpenta-2,4-dienal |
20432-43-3 | 0.25g |
$723.0 | 2023-09-19 | ||
| Enamine | EN300-1847340-10.0g |
4-methylpenta-2,4-dienal |
20432-43-3 | 10g |
$3376.0 | 2023-06-03 | ||
| Enamine | EN300-1847340-2.5g |
4-methylpenta-2,4-dienal |
20432-43-3 | 2.5g |
$1539.0 | 2023-09-19 | ||
| Enamine | EN300-1847340-5g |
4-methylpenta-2,4-dienal |
20432-43-3 | 5g |
$2277.0 | 2023-09-19 |
4-methylpenta-2,4-dienal 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
20432-43-3 (4-methylpenta-2,4-dienal) 関連製品
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
